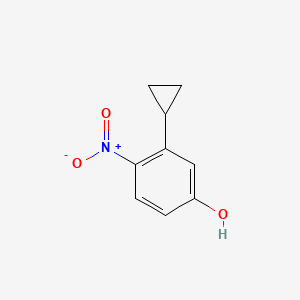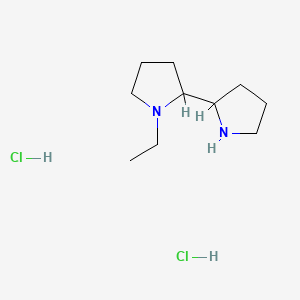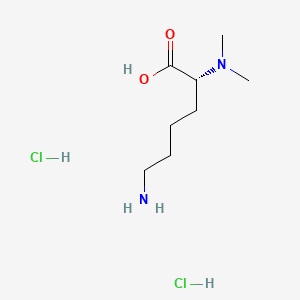
3-Cyclopropyl-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-4-nitrophenol is an organic compound that belongs to the class of nitrophenols It features a cyclopropyl group attached to the third carbon of a phenol ring, with a nitro group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-nitrophenol can be achieved through several methods. One common approach involves the nitration of 3-cyclopropylphenol. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the phenol ring.
Another method involves the cyclopropanation of 4-nitrophenol. This can be achieved using diazomethane or other cyclopropanating agents in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions need to be carefully controlled to ensure the selective formation of the cyclopropyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of safer nitrating agents and catalysts can also be explored to minimize environmental impact and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (aluminum chloride).
Major Products Formed
Reduction: 3-Cyclopropyl-4-aminophenol.
Oxidation: 3-Cyclopropyl-4-nitroquinone.
Substitution: Various halogenated or alkylated derivatives of this compound.
Applications De Recherche Scientifique
3-Cyclopropyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying the effects of cyclopropyl and nitro groups on aromatic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-4-nitrophenol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological targets. The cyclopropyl group can influence the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
3-Cyclopropylphenol: Lacks the nitro group, resulting in different electronic properties and reactivity.
2-Cyclopropyl-4-nitrophenol: Similar structure but with the cyclopropyl group at a different position, leading to different steric and electronic effects.
Uniqueness
3-Cyclopropyl-4-nitrophenol is unique due to the combination of the cyclopropyl and nitro groups on the phenol ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-cyclopropyl-4-nitrophenol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,11H,1-2H2 |
Clé InChI |
WKBTVGCUZJMBJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)

![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)



![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)



![3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13459479.png)

